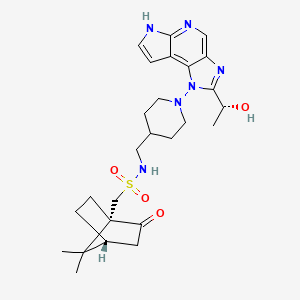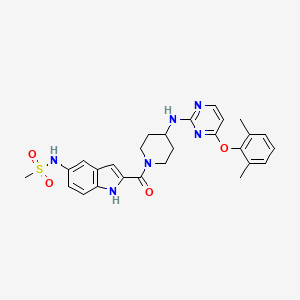
Ethylenediaminetetraacetic acid (dipotassium dihydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenediaminetetraacetic acid (dipotassium dihydrate) is a well-known chelating agent with various applications in chemical synthesis, analytical chemistry, and biochemistry. It is often used to remove metal impurities from solutions or as a complexation agent to control the reactivity of metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylenediaminetetraacetic acid (dipotassium dihydrate) can be synthesized through the reaction of ethylenediamine with chloroacetic acid in the presence of a base. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The resulting compound is then purified through crystallization .
Industrial Production Methods
In industrial settings, the production of ethylenediaminetetraacetic acid (dipotassium dihydrate) involves large-scale reactions under controlled conditions. The process includes the use of reactors to ensure proper mixing and temperature control. The final product is obtained through filtration and drying processes .
Chemical Reactions Analysis
Types of Reactions
Ethylenediaminetetraacetic acid (dipotassium dihydrate) undergoes various types of reactions, including complexation, chelation, and substitution reactions. It can form stable complexes with metal ions such as calcium, magnesium, iron, and copper .
Common Reagents and Conditions
Common reagents used in reactions with ethylenediaminetetraacetic acid (dipotassium dihydrate) include metal salts, acids, and bases. The reactions are typically carried out in aqueous solutions at controlled pH levels to ensure optimal complexation .
Major Products
The major products formed from reactions involving ethylenediaminetetraacetic acid (dipotassium dihydrate) are metal-EDTA complexes. These complexes are highly stable and are used in various applications, including water treatment and analytical chemistry .
Scientific Research Applications
Ethylenediaminetetraacetic acid (dipotassium dihydrate) has a wide range of scientific research applications:
Mechanism of Action
Ethylenediaminetetraacetic acid (dipotassium dihydrate) exerts its effects through chelation, where it binds to metal ions and forms stable complexes. This binding prevents the metal ions from participating in unwanted reactions. The compound’s molecular targets include divalent and trivalent metal ions such as calcium, magnesium, iron, and copper .
Comparison with Similar Compounds
Similar Compounds
Disodium ethylenediaminetetraacetate dihydrate: Similar in function but differs in the cation used.
Tetrasodium ethylenediaminetetraacetate: Another variant with sodium as the cation.
Calcium disodium ethylenediaminetetraacetate: Used in medical applications for chelation therapy
Uniqueness
Ethylenediaminetetraacetic acid (dipotassium dihydrate) is unique due to its high stability and effectiveness in forming complexes with a wide range of metal ions. Its dipotassium form provides specific advantages in certain applications, such as enhanced solubility and reduced toxicity compared to other forms .
Properties
Molecular Formula |
C10H18K2N2O10 |
|---|---|
Molecular Weight |
404.45 g/mol |
IUPAC Name |
dipotassium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate |
InChI |
InChI=1S/C10H16N2O8.2K.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;2*1H2/q;2*+1;;/p-2 |
InChI Key |
JFROQFOCFOKDKU-UHFFFAOYSA-L |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


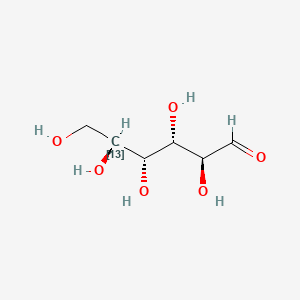
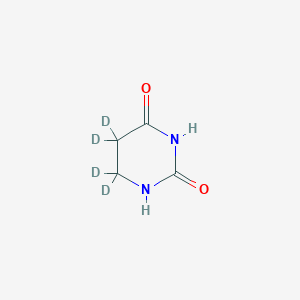
![[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate](/img/structure/B12396233.png)

![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)
![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)
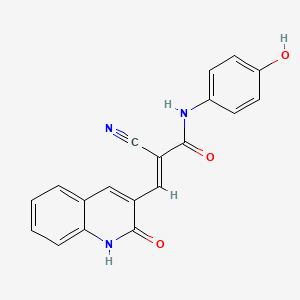
![Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone](/img/structure/B12396268.png)

![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)
